5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one
Overview
Description
5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound that features a tert-butylphenyl group, an imidazole moiety, and a cyclohexenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps. A common synthetic route may include:
Formation of the cyclohexenone core: This can be achieved through an aldol condensation reaction.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the imidazole moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone core to a cyclohexanol derivative.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural features may be useful in the design of novel materials with specific properties.
Biological Studies: The imidazole moiety is known for its biological activity, making this compound of interest in biochemical research.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in proteins, influencing their activity. The tert-butylphenyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohexan-1-one: Similar structure but with a saturated cyclohexane ring.
5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
The unique combination of the tert-butylphenyl group, imidazole moiety, and cyclohexenone core in 5-(4-tert-butylphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-3-[2-(1H-imidazol-5-yl)ethylamino]cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-21(2,3)17-6-4-15(5-7-17)16-10-19(12-20(25)11-16)23-9-8-18-13-22-14-24-18/h4-7,12-14,16,23H,8-11H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRKCJNYATUFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CN=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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